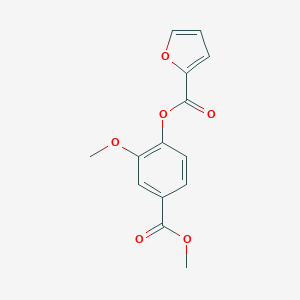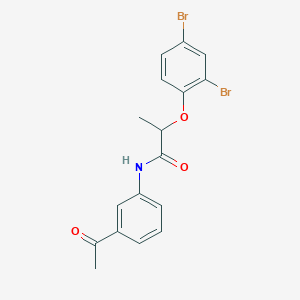![molecular formula C21H19ClN2O3S B309284 4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690550, and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CP-690550 involves the inhibition of the Janus kinase (JAK) pathway. This pathway is involved in the signaling of various cytokines and growth factors, which are important for immune cell function. By inhibiting this pathway, CP-690550 can suppress the activity of immune cells and reduce inflammation.
Biochemical and Physiological Effects
CP-690550 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. CP-690550 has also been found to reduce the activity of T cells and B cells, which are important for immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690550 has several advantages for use in lab experiments. It has been found to have a high degree of specificity for the JAK pathway, which makes it a useful tool for studying the role of this pathway in immune cell function. CP-690550 also has a long half-life, which allows for sustained inhibition of the JAK pathway.
However, there are also limitations to the use of CP-690550 in lab experiments. It has been found to have off-target effects on other pathways, which can complicate the interpretation of results. CP-690550 also has the potential to cause toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CP-690550. One area of focus is the development of more specific JAK inhibitors that can avoid off-target effects. Another area of focus is the study of the long-term effects of CP-690550 on immune function and overall health. Additionally, there is a need for more research on the potential use of CP-690550 in the treatment of autoimmune diseases and organ transplant rejection.
Conclusion
In conclusion, CP-690550 is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases and organ transplant rejection. CP-690550 inhibits the JAK pathway, which is involved in immune cell function, and has various biochemical and physiological effects. While there are advantages and limitations to the use of CP-690550 in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
CP-690550 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-chloro-3-nitrobenzoic acid, 2-phenylethylamine, and phenylsulfonyl chloride. The process involves the conversion of these reagents into the final product, CP-690550, through a series of chemical reactions, including nitration, reduction, and sulfonation.
Aplicaciones Científicas De Investigación
CP-690550 has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CP-690550 has also been studied for its potential use in the treatment of organ transplant rejection.
Propiedades
Nombre del producto |
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
Fórmula molecular |
C21H19ClN2O3S |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
3-(benzenesulfonamido)-4-chloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-12-11-17(21(25)23-14-13-16-7-3-1-4-8-16)15-20(19)24-28(26,27)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,23,25) |
Clave InChI |
ZYKWTWUGINROQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)